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Compound of Interest

Compound Name: FAK/aurora kinase-IN-1

Cat. No.: B15138743 Get Quote

This guide provides technical support for researchers using dual Focal Adhesion Kinase (FAK)

and Aurora Kinase inhibitors. As "FAK/aurora kinase-IN-1" is not a uniquely identified

compound, this document uses the well-characterized, potent FAK inhibitor BI 853520 (also

known as Ifebemtinib) as a representative molecule to address common challenges related to

solubility and stability. The principles and troubleshooting steps outlined here are broadly

applicable to other small molecule kinase inhibitors with similar physicochemical properties.

BI 853520: Physicochemical Properties
A summary of solubility and stability data for the representative FAK inhibitor BI 853520 is

presented below. This data is crucial for designing experiments and ensuring the reliability of

results.

Table 1: Solubility of BI 853520
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Solvent/Vehicle Concentration Observations Citation

DMSO
100 mg/mL (~170

mM)

Soluble. Use of fresh,

moisture-free DMSO

is recommended to

avoid reduced

solubility.

[1]

DMSO 16 mg/mL (~27.2 mM) Soluble. [1]

DMSO 12 mg/mL (~20.4 mM) Soluble. [1]

DMSO 10 mM Soluble. [2]

Ethanol 8 mg/mL Soluble. [1]

Water - Insoluble. [1]

10% DMSO, 90%

Corn Oil

≥ 2.5 mg/mL (~4.25

mM)

Clear solution.

Suitable for in vivo

oral administration.

[3]

10% DMSO, 40%

PEG300, 5% Tween-

80, 45% Saline

≥ 2.5 mg/mL (~4.25

mM)

Clear solution.

Suitable for in vivo

administration.

[3]

10% DMSO, 90%

(20% SBE-β-CD in

Saline)

≥ 2.5 mg/mL (~4.25

mM)

Clear solution.

Suitable for in vivo

administration.

[3]

Table 2: Stability and Storage Recommendations for BI
853520
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Form
Storage
Temperature

Duration Notes Citation

Solid Powder -20°C Up to 3 years

Store sealed,

away from

moisture and

light.

[4]

Stock Solution in

DMSO
-80°C Up to 6 months

Aliquot to avoid

repeated freeze-

thaw cycles.

[3]

Stock Solution in

DMSO
-20°C Up to 1 month

Store sealed,

away from

moisture and

light.

[3]

Troubleshooting Guide
This section addresses common issues encountered when working with poorly water-soluble

kinase inhibitors like BI 853520.

Q1: My inhibitor precipitated when I added the DMSO stock solution to my aqueous cell culture

medium. What happened and how can I fix it?

A1: This is a common problem known as "fall-out" or precipitation. It occurs because the

inhibitor is highly soluble in the organic solvent (DMSO) but has very low solubility in the

aqueous medium.[5] When the DMSO stock is diluted into the medium, the DMSO

concentration drops dramatically, and the inhibitor can no longer stay in solution.

Solutions:

Serial Dilution: Instead of adding the concentrated stock directly, perform one or more

intermediate dilution steps in pure DMSO first. Then, add the final, more dilute DMSO

solution to your medium. This helps disperse the inhibitor more effectively.

Increase Final DMSO Concentration: If your cells can tolerate it, slightly increasing the final

percentage of DMSO in the medium can help. Most cell lines can tolerate up to 0.1% DMSO,
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but this should be tested for your specific cell type. Always include a vehicle control (medium

with the same final DMSO concentration) in your experiments.

Use Ultrasonication: After adding the inhibitor to the medium, use a sonicator bath for a few

minutes. This can often redissolve small precipitates.[4]

Visual Confirmation: Add a drop of your final working solution onto a microscope slide and

check for precipitates. If you see them, the effective concentration of your inhibitor is lower

than calculated.[4]
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Troubleshooting workflow for inhibitor precipitation.
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Q2: I'm having difficulty dissolving the inhibitor powder in DMSO. What should I do?

A2: If the compound is difficult to dissolve even in DMSO, try the following:

Vortexing: Mix the solution vigorously using a vortex mixer.

Gentle Heating: Warm the solution in a water bath at a temperature no higher than 50°C.[4]

This can increase the rate of dissolution.

Sonication: Place the vial in an ultrasonic bath to break up any clumps of powder and aid

dissolution.[4]

Check Solvent Quality: Ensure you are using a fresh, high-purity, anhydrous grade of DMSO.

DMSO is hygroscopic (absorbs moisture from the air), and water contamination can

significantly decrease the solubility of hydrophobic compounds.[1]

Q3: How can I ensure my inhibitor is stable throughout my experiment?

A3: Stability can be affected by temperature, light, pH, and repeated freeze-thaw cycles.

Storage: Follow the recommended storage conditions strictly (see Table 2). Aliquot your

stock solution into single-use volumes to avoid repeated freezing and thawing.[3]

Working Solutions: Prepare fresh working solutions from the stock solution for each

experiment. Do not store dilute aqueous solutions for extended periods, as the inhibitor may

precipitate or degrade.

Light Sensitivity: Store solutions in amber vials or wrap vials in foil to protect them from light,

especially if the compound is known to be light-sensitive.

Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of a FAK/Aurora kinase inhibitor?

A1: To prepare a 10 mM stock solution of BI 853520 (Molecular Weight: 588.56 g/mol ), follow

these steps:

Weigh out a precise amount of the solid compound (e.g., 5.89 mg).

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 13 Tech Support

https://file.selleckchem.com/downloads/Inhibitor-Handling-Instructions-en.pdf
https://file.selleckchem.com/downloads/Inhibitor-Handling-Instructions-en.pdf
https://www.selleckchem.com/products/ifebemtinib.html
https://www.medchemexpress.com/bi-853520.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15138743?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired

concentration (e.g., add 1 mL of DMSO to 5.89 mg of powder for a 10 mM solution).

Ensure complete dissolution using vortexing or sonication as needed.

Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials and store at

-80°C.[3]

Q2: What are the main signaling pathways affected by FAK and Aurora kinase inhibition?

A2:

FAK Signaling: FAK is a key mediator of signals from integrins and growth factor receptors.

[6] Its inhibition primarily affects cell adhesion, migration, proliferation, and survival.[7] A key

event is the disruption of FAK autophosphorylation at tyrosine 397 (Y397), which prevents

the recruitment and activation of Src kinase and downstream effectors like p130Cas and the

PI3K-Akt pathway.[8][9]

Aurora Kinase Signaling: Aurora kinases (A and B) are critical regulators of mitosis.[10]

Inhibition disrupts processes like centrosome separation, bipolar spindle assembly,

chromosome alignment, and cytokinesis.[11][12] This can lead to mitotic arrest, polyploidy,

and eventually, apoptosis in cancer cells.
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Simplified FAK signaling pathway.
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Role of Aurora kinases in mitosis.

Q3: Why might an inhibitor like BI 853520 show greater efficacy in 3D cell culture or in vivo

models compared to standard 2D plastic-adherent cultures?

A3: Research has shown that BI 853520 is significantly more potent at inhibiting cell

proliferation and invasion in 3D culture conditions compared to 2D monolayers.[13] This is

because FAK signaling is critically dependent on the cellular context, particularly how cells

adhere to their surroundings. In 2D culture, cells form strong, artificial focal adhesions on

plastic, which can sometimes make them less dependent on FAK signaling for survival. In

contrast, 3D cultures and in vivo tumors better mimic the complex extracellular matrix, where
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FAK's role in mediating anchorage-independent growth and invasion is more pronounced and

essential.[13]

Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol provides a general method for preparing solutions for in vitro cell-based assays.

Materials:

FAK/Aurora Kinase Inhibitor powder (e.g., BI 853520)

Anhydrous, sterile DMSO

Sterile microcentrifuge tubes or cryovials

Sterile cell culture medium

Procedure:

Prepare Stock Solution (e.g., 10 mM):

Under sterile conditions (e.g., in a laminar flow hood), weigh the required amount of

inhibitor powder.

Add the calculated volume of sterile DMSO to the powder to achieve a 10 mM

concentration.

Vortex or sonicate until the powder is completely dissolved.

Aliquot the stock solution into single-use volumes in sterile, tightly capped tubes.

Store aliquots at -80°C for long-term storage.[3]

Prepare Working Solution (e.g., 10 µM final concentration in medium):

Thaw a single aliquot of the 10 mM stock solution.
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Perform a serial dilution. For a final concentration of 10 µM in a medium with 0.1% DMSO,

you would typically dilute the stock 1:1000.

To avoid precipitation, add the inhibitor to the medium, not the other way around. For

example, to make 1 mL of medium with 10 µM inhibitor, add 1 µL of the 10 mM stock

solution to 999 µL of cell culture medium.

Mix immediately by gentle pipetting or vortexing.

Use the working solution immediately after preparation.

Protocol 2: Kinetic Solubility Assessment by
Turbidimetry
This is a high-throughput method to estimate the solubility of a compound in an aqueous buffer.

It measures the point at which the compound precipitates out of solution, causing turbidity.[14]

Materials:

10 mM stock solution of the inhibitor in DMSO

Phosphate-buffered saline (PBS), pH 7.4

96-well clear bottom plate

Plate reader capable of measuring absorbance (turbidity) at a wavelength like 620 nm or 750

nm

Procedure:

Prepare Compound Dilutions: In the 96-well plate, create a series of concentrations. For

example, add 294 µL of PBS to each well. Then add 6 µL of your 10 mM DMSO stock to the

first well (final concentration 200 µM), and perform serial dilutions across the plate. This will

create a range of concentrations in a constant percentage of DMSO (2% in this example).

Incubation: Cover the plate and incubate at room temperature for 1-2 hours to allow for

equilibration and potential precipitation.
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Measurement: Measure the absorbance (turbidity) of each well using the plate reader.

Analysis: Plot the measured turbidity against the compound concentration. The concentration

at which the turbidity begins to sharply increase above the baseline is considered the kinetic

solubility limit under these conditions.[14][15]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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